REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([NH2:13])[CH2:11][CH2:12]1.[CH:37]([OH:38])([CH3:39])[CH3:40].[Cl:14][c:15]1[c:16]([F:22])[cH:17][cH:18][c:19]([I:21])[cH:20]1.[Cu:35][I:36].[K+:32].[K+:33].[K+:34].[OH:23][CH2:24][CH2:25][OH:26].[P:27]([O-:28])([O-:29])([O-:30])=[O:31]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([NH:13][c:19]2[cH:18][cH:17][c:16]([F:22])[c:15]([Cl:14])[cH:20]2)[CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(N)C1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(I)cc1Cl
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cu]I
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OCCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])[O-]
|
Name
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Type
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product
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Smiles
|
CC(C)(C)OC(=O)N1CCC(Nc2ccc(F)c(Cl)c2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |